3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Description
3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22ClN3O4S2 and its molecular weight is 479.99. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveals insights into their molecular and supramolecular structures. These compounds, including variations similar to the queried chemical, demonstrate varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and hydrogen bond formations. Such structures are essential in understanding the compound's interactions at the molecular level, which has implications in various chemical and pharmaceutical applications (Jacobs, Chan, & O'Connor, 2013).
Anticancer Applications
Studies on sulfonamide derivatives, like N-(pyridin-2-ylmethyl)-4-nitro-benzenesulfonamide, have shown potential in cancer treatment. These compounds exhibit pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This suggests their role in reducing cell proliferation and inducing the expression of pro-apoptotic genes, which could be critical in developing new cancer therapies (Cumaoğlu et al., 2015).
Synthetic Applications
Benzenesulfonamide, closely related to the queried compound, is a powerful Directed Metalation Group (DMG) used in arylsulfonamides. Its metalation products find applications in heterocyclic synthesis, indicating the vast possibilities in organic synthesis and drug development (Familoni, 2002).
Impact of Chlorine Substitutions
Research on arylsulfonamide derivatives, focusing on the effect of chlorine substitutions on molecular conformation and supramolecular architecture, provides insights into how such modifications can influence the chemical and physical properties of these compounds. This understanding is crucial for the design of more effective pharmaceuticals and chemical agents (Fernandes et al., 2011).
Kinetic Investigations
The study of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offers insights into the kinetics of substitution reactions in these compounds. Such studies are vital for understanding the reactivity and potential pharmaceutical applications of sulfonamide derivatives (Rublova et al., 2017).
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-15-6-11-20(30(26,27)24-14-17-5-4-12-23-13-17)16(2)21(15)25(3)31(28,29)19-9-7-18(22)8-10-19/h4-13,24H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWTBIGNDDMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.